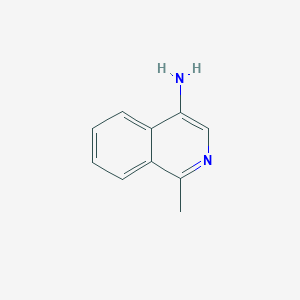

4-Amino-1-methylisoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGHEEPPWYLINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444615 | |

| Record name | 4-Amino-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104704-41-8 | |

| Record name | 1-Methyl-4-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 1 Methylisoquinoline and Structural Analogues

Direct Amination Routes to 4-Amino-1-methylisoquinoline

Direct amination strategies are a primary method for introducing an amino group onto the isoquinoline (B145761) core, particularly at the C4 position. These methods often begin with a pre-functionalized isoquinoline ring, such as a halogenated derivative.

Reaction Pathways from Halogenated Isoquinoline Precursors

The synthesis of this compound can be efficiently achieved starting from halogenated precursors like 4-bromo-1-methylisoquinoline. chemicalbook.combiosynth.com Nucleophilic aromatic substitution (SNAr) is a common pathway where the halogen at the C4 position is displaced by an amine. This reaction is facilitated by the electron-withdrawing nature of the isoquinoline's nitrogen atom, which activates the ring towards nucleophilic attack. mdpi.comallen.inambeed.com The reactivity of the C4 position is often enhanced, making it a prime target for substitution. mdpi.com

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for this transformation. This method allows for the formation of the C-N bond under milder conditions than traditional SNAr reactions and is tolerant of a wider range of functional groups. For instance, 4-bromoisoquinoline (B23445) derivatives can be coupled with amines in the presence of a palladium catalyst and a suitable base to yield the corresponding 4-aminoisoquinolines. google.com

| Precursor | Reagent | Reaction Type | Product | Ref |

| 4-Bromo-1-methylisoquinoline | Amine | Nucleophilic Aromatic Substitution | This compound | chemicalbook.com |

| 4-Bromoisoquinoline derivative | tert-Butyl carbamate, Palladium catalyst, Cesium carbonate | Buchwald-Hartwig Amination | 4-(tert-butoxycarbonylamino)isoquinoline derivative | google.com |

Amidation and Subsequent Transformation Strategies

An alternative to direct amination involves the conversion of a carboxylic acid or its derivative at the C4 position into an amine. This is typically achieved through rearrangement reactions like the Hofmann or Curtius rearrangements. libretexts.orgmasterorganicchemistry.comwikipedia.orgorgoreview.comtcichemicals.comwikipedia.org

The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to yield a primary amine with one less carbon atom. wikipedia.orgorgoreview.com For the synthesis of 4-aminoisoquinolines, this would start with a 1-methylisoquinoline-4-carboxamide. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine. libretexts.orgwikipedia.org

The Curtius rearrangement offers a similar transformation, starting from an acyl azide. libretexts.orgmasterorganicchemistry.comwikipedia.org The acyl azide, typically generated from a carboxylic acid or acyl chloride, undergoes thermal or photochemical decomposition to an isocyanate, which can then be converted to the amine. wikipedia.orgnih.gov This method is known for its tolerance of a wide variety of functional groups and stereochemical retention. nih.gov For example, 1-phenyl-3-amino-6,7-dimethoxyisoquinoline has been synthesized using an improved Curtius degradation method. researchgate.net

| Rearrangement | Starting Material | Key Intermediate | Product | Ref |

| Hofmann | Primary Amide | Isocyanate | Primary Amine | wikipedia.org |

| Curtius | Acyl Azide | Isocyanate | Primary Amine | wikipedia.orgnih.gov |

Reductive Amination Strategies for Aminoisoquinoline Synthesis

Reductive amination provides an indirect route to aminoisotquinolines by first introducing a nitro group and subsequently reducing it to an amine.

Catalytic Hydrogenation of Nitro-Substituted Isoquinoline Derivatives

The reduction of a nitro group is a reliable and widely used method for the synthesis of aromatic amines. In the context of this compound, this would involve the synthesis of 1-methyl-4-nitroisoquinoline as a key intermediate. The nitro group is highly activating and can be introduced onto the isoquinoline ring through nitration reactions. However, direct nitration of isoquinoline itself typically yields a mixture of 5-nitro and 8-nitroisoquinoline. jst.go.jp Therefore, a directed synthesis of the 4-nitro derivative is often necessary.

Once the 1-methyl-4-nitroisoquinoline precursor is obtained, the nitro group can be readily reduced to the corresponding amine. orgsyn.org Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum. jst.go.jpgoogle.comacs.org For example, 1-nitroisoquinoline (B170357) can be reduced to 1-aminoisoquinoline (B73089) in high yield using a Raney nickel catalyst at 55°C and 2 MPa of hydrogen pressure. google.com Similarly, 5-nitroisoquinoline (B18046) can be selectively hydrogenated to 5-aminoisoquinoline. acs.org The reduction of the nitro group is generally a high-yielding and clean reaction. The presence of other functional groups on the isoquinoline ring can influence the choice of catalyst and reaction conditions to avoid undesired side reactions.

| Starting Material | Catalyst | Product | Yield | Ref |

| 1-Nitroisoquinoline | Raney Nickel | 1-Aminoisoquinoline | 85% | google.com |

| 5-Nitroisoquinoline N-oxide | Palladium-carbon | 5-Aminoisoquinoline | - | jst.go.jp |

| 1,3-Dichloro-6-nitroisoquinoline | Metal catalyst | 6-Aminoisoquinoline | - | google.com |

Multi-Component and Annulation Reactions Incorporating Isoquinoline Frameworks

The construction of the isoquinoline framework itself, with the amino group or a precursor already in place, can be achieved through multi-component and annulation reactions. These methods are highly efficient as they can build complex molecular architectures in a single step.

Cycloaddition Approaches for Fused Heterocyclic Systems

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions, are powerful strategies for the synthesis of isoquinoline derivatives and fused heterocyclic systems. sharif.edunih.govrsc.orgmdpi.combeilstein-journals.orgbohrium.combeilstein-journals.orgnih.govdiva-portal.orgresearchgate.netthieme-connect.commdpi.comresearchgate.netsharif.edu

The Diels-Alder reaction can be used to construct the isoquinoline ring system. For example, the reaction of 2(1H)-pyridones with electron-withdrawing groups and dienes can yield isoquinoline derivatives. nih.gov Isoindolo[2,1-a]quinolone derivatives can be synthesized via an imino-Diels-Alder cyclization. beilstein-journals.org An aza-Diels-Alder reaction between N-aryl imines and arynes has also been developed for the synthesis of functionalized isoquinolines. researchgate.net

1,3-Dipolar cycloadditions involving isoquinolinium ylides are a versatile method for synthesizing fused nitrogen-containing heterocycles. sharif.edursc.orgmdpi.combohrium.combeilstein-journals.orgmdpi.comsharif.edu These ylides, which act as 1,3-dipoles, can react with various dipolarophiles to construct five-membered rings fused to the isoquinoline core. For instance, pyrrolo[2,1-a]isoquinolines can be synthesized through the reaction of isoquinolinium N-ylides with activated alkynes or olefins. mdpi.com Multi-component reactions involving the in situ generation of isoquinolinium ylides have also been developed for the efficient synthesis of complex fused systems. rsc.orgbeilstein-journals.org

| Reaction Type | Key Reactants | Product Type | Ref |

| Diels-Alder | 2(1H)-Pyridone, Methoxy-1,3-butadiene | Isoquinoline derivative | nih.gov |

| Imino-Diels-Alder | N-aryl-3-hydroxyisoindolinone, N-vinyl lactam | Isoindolo[2,1-a]quinolone | beilstein-journals.org |

| Aza-Diels-Alder | N-aryl imine, Aryne | Functionalized isoquinoline | researchgate.net |

| 1,3-Dipolar Cycloaddition | Isoquinolinium ylide, Alkyne/Olefin | Fused heterocyclic system | sharif.edumdpi.com |

| Multi-component [3+2] Cycloaddition | Ninhydrin, Proline, Alkyne | Fused ethanopyrido[1,2-b]isoquinoline | rsc.org |

Catalyst-Mediated and Catalyst-Free Annulations

The construction of the isoquinoline core is a fundamental step in the synthesis of this compound and its analogues. Both catalyst-mediated and catalyst-free annulation strategies have been developed to achieve this, offering diverse pathways to this important heterocyclic scaffold.

Catalyst-mediated approaches often employ transition metals to facilitate the cyclization process, enabling the formation of highly substituted isoquinolines. For instance, rhodium(III)-catalyzed annulation of N-aryl benzamidines with propargyl alcohols can generate 1-aminoisoquinoline derivatives. nih.gov This process proceeds through a seven-membered rhodacyclic intermediate. nih.gov Similarly, copper(II) has been used to catalyze the annulation of protected aminosulfonyl compounds with 2-iodobenzamides, resulting in 3-substituted isoquinoline scaffolds via a 6-endo-dig cascade cyclization. nih.gov These methods highlight the power of transition metals to activate substrates and promote the formation of the bicyclic isoquinoline system under controlled conditions. nih.gov

In contrast, catalyst-free annulation reactions provide a more atom-economical and environmentally benign alternative. Recent research has demonstrated the catalyst-free annulation of 1-methylisoquinoline (B155361) with pyrrolylacetylenic ketones. researchgate.net This reaction proceeds readily at room temperature in solvents like acetonitrile (B52724) or methanol, showcasing a facile method for constructing more complex heterocyclic systems fused to the isoquinoline core. researchgate.netresearchgate.net Such catalyst-free methods, driven by the inherent reactivity of the starting materials, are becoming increasingly important in modern organic synthesis. researchgate.net

Table 1: Comparison of Catalyst-Mediated and Catalyst-Free Annulation Strategies for Isoquinoline Synthesis

| Method Type | Catalyst/Conditions | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Catalyst-Mediated | Rh(III) | N-aryl benzamidine, Propargyl alcohol | 1-Aminoisoquinoline | nih.gov |

| Catalyst-Mediated | Cu(II) | Aminosulfonyl compound, 2-Iodobenzamide | 3-Substituted Isoquinolinone | nih.gov |

| Catalyst-Free | Room Temperature, MeCN or MeOH | 1-Methylisoquinoline, Pyrrolylacetylenic ketone | (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines | researchgate.net |

Advanced Synthetic Strategies for C1-Substituted Isoquinolines and Aminomethylation Approaches

Introducing substituents at the C1 position of the isoquinoline ring is crucial for synthesizing target molecules like this compound. While direct methylation of metalated isoquinolines is possible, advanced strategies often provide cleaner reactions and easier purification. ebi.ac.ukd-nb.info

A notable advanced strategy involves an aminomethylation/hydrogenolysis sequence. d-nb.infobeilstein-journals.org This method serves as an effective alternative to direct methylation for introducing a methyl group at the C1 position. ebi.ac.uk The synthesis of the natural alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline exemplifies this approach. d-nb.info The process begins with the regioselective direct metalation of the isoquinoline at C1 using a base like TMPMgCl·LiCl (Knochel-Hauser base). d-nb.info The resulting metalated intermediate is then quenched with Eschenmoser's salt, which introduces a dimethylaminomethyl group at the C1 position. d-nb.info This aminomethylated product is typically easier to purify from the unreacted starting material compared to the product of direct methylation. ebi.ac.ukd-nb.info In the final step, a hydrogenolysis reaction is performed. This step cleaves the C-N bond of the benzylamine-type group, reducing it to the desired methyl group and affording the 1-methylisoquinoline product. ebi.ac.ukd-nb.info This two-step sequence of aminomethylation followed by hydrogenolysis represents a robust and efficient route for the synthesis of C1-methylated isoquinolines. d-nb.infobeilstein-journals.org

Other strategies for accessing C1-substituted isoquinolines involve the use of isoquinolin-1(2H)-one scaffolds, which can be activated for subsequent functionalization at the C1 and C4 positions through methods like Pd-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org

Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives

The synthesis of optically active 1-substituted tetrahydroisoquinolines is of significant interest as this chiral scaffold is present in numerous biologically active natural products. chemistryviews.orgclockss.org While the parent compound this compound is aromatic, the methodologies developed for its saturated tetrahydroisoquinoline analogues are central to modern asymmetric synthesis.

One effective strategy utilizes a chiral scaffold approach to stereocontrolled substitution at the C1 position. chemistryviews.org In a key example, an aldehyde ester is condensed with (R)-phenylglycinol to form a tricyclic oxazolopiperidone lactam as a pivotal intermediate. chemistryviews.org This scaffold controls the stereochemistry of the subsequent reaction. The introduction of the C1 substituent is then achieved by reacting this intermediate with a Grignard reagent. chemistryviews.org The Grignard reagent coordinates with the oxygen of the oxazolidine (B1195125) ring, ensuring the alkyl group is delivered to the same face of the molecule, thus preserving the stereochemistry and leading to the desired enantiomer of the 1-substituted tetrahydroisoquinoline. chemistryviews.org This method has been successfully applied to the total synthesis of several alkaloids, including (-)-salsolidine. chemistryviews.org

Numerous other catalytic asymmetric methods have been developed to access these important chiral building blocks.

Table 2: Selected Methods for Enantioselective Synthesis of C1-Substituted Tetrahydroisoquinolines

| Method | Catalyst / Reagent | Key Features | Product | Reference |

|---|---|---|---|---|

| Chiral Scaffold | (R)-phenylglycinol, Grignard reagents | Stereocontrolled introduction of C1-substituent via an oxazolopiperidone lactam intermediate. | 1-Alkyl-tetrahydroisoquinolines | chemistryviews.org |

| Asymmetric Cycloaddition | Chiral-at-metal Rhodium complex | [3+2] cycloaddition of C,N-cyclic azomethine imines with α,β-unsaturated 2-acyl imidazoles. High yields and excellent stereoselectivities. | C1-substituted pyrazolidino-tetrahydroisoquinolines | rsc.org |

| Asymmetric Arylation | Rhodium(I) / Chiral ligand | Reaction of 3,4-dihydroisoquinolinium tetraarylborates. | 1-Aryl-tetrahydroisoquinolines | sci-hub.se |

| Electrochemical Oxidative Coupling | β-ICD (organocatalyst), Electricity | Organocatalytic enantioselective C-H alkenylation using electricity as the oxidant. | C1-Alkenyl-tetrahydroisoquinolines | bohrium.com |

| Asymmetric Reduction | Chiral catalyst | Enantioselective reduction of a 3,4-dihydroisoquinoline (B110456) intermediate, often following a Bischler-Napieralski reaction. | 1-Substituted-tetrahydroisoquinolines | clockss.org |

Total Synthesis Strategies for Naturally Occurring Isoquinoline Alkaloids with Structural Relevancy

The synthetic strategies developed for isoquinolines are often showcased in the total synthesis of naturally occurring alkaloids. bohrium.com These complex endeavors demonstrate the robustness and applicability of the methodologies. The synthesis of alkaloids that are structurally related to 1-methylisoquinoline, such as those containing the C1-methyl substituent, are particularly relevant.

A recent concise total synthesis of the fungal isoquinoline alkaloid TMC-120B highlights modern synthetic design. mdpi.comnih.gov This approach relies on two critical cyclization steps to assemble the core structure. The isoquinoline scaffold itself is formed via an ethynyl-imino cyclization, a powerful method for constructing the bicyclic ring system. mdpi.comnih.gov This key step is followed by an intramolecular Friedel-Crafts reaction to form the furanone ring, completing the synthesis of the natural product. mdpi.com

The total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, a naturally occurring alkaloid, provides another pertinent example. d-nb.info A key feature of this synthesis is the construction of the substituted isoquinoline ring from an aldehyde precursor via a sequence involving reductive amination, N-tosylation, and acid-mediated cyclization with concomitant aromatization. d-nb.info The crucial C1-methyl group was installed using the advanced aminomethylation/hydrogenolysis strategy described previously, underscoring the utility of this method in achieving the synthesis of natural products. d-nb.info These total syntheses not only provide access to valuable compounds but also drive the development of new and more efficient chemical reactions. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques in Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Amino-1-methylisoquinoline. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of an isoquinoline (B145761) derivative provides information on the number of different types of protons and their neighboring environments. For instance, in derivatives of 1-methylisoquinoline (B155361), the methyl group protons typically appear as a singlet in the upfield region of the spectrum. The aromatic protons on the isoquinoline core will present as a series of multiplets in the downfield region, with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for an Amino-Methyl-Substituted Quinoline (B57606)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (with CH₃) | 159.3 |

| C-4 (with NH₂) | 149.6 |

| C-4a | 148.6 |

| C-5 | 129.4 |

| C-6 | 124.1 |

| C-7 | 120.0 |

| C-8 | 129.0 |

| C-8a | 117.4 |

| C-3 | 103.9 |

| CH₃ | 25.2 |

| Data based on 4-amino-2-methylquinoline for illustrative purposes. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a unique molecular formula. This is crucial for confirming the identity of newly synthesized compounds like this compound.

In addition to providing the exact mass, HRMS can reveal the fragmentation pattern of the molecule under ionization. This fragmentation data offers valuable structural information, as the molecule breaks apart in predictable ways based on its functional groups and bond strengths. For example, in isoquinoline derivatives, fragmentation might involve the loss of the methyl group or substituents on the aromatic ring. While specific HRMS data for this compound is not available in the provided results, analysis of related isoquinoline compounds demonstrates the utility of this technique. For instance, HRMS analysis of various substituted isoquinolines consistently provides the calculated and found [M+H]⁺ ions, confirming their molecular formulas. rsc.orgnih.govcsic.es

Interactive Data Table: Example of HRMS Data for an Isoquinoline Derivative

| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 1-ethoxy-6-methylisoquinoline | 188.1070 | 188.1070 |

| 6-(tert-butyl)-1-ethoxyisoquinoline | 230.1539 | 230.1545 |

| 1-ethoxy-6-(dimethylamino)isoquinoline | 217.1335 | 217.1346 |

| Data for illustrative purposes based on similar isoquinoline structures. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The amino group (NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.

C-H Stretching: The aromatic C-H bonds of the isoquinoline ring would absorb around 3000-3100 cm⁻¹, while the aliphatic C-H bonds of the methyl group would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoquinoline ring system would be observed in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would likely be seen around 1600 cm⁻¹.

While a specific IR spectrum for this compound is not provided, spectra of similar compounds like 4-amino-2-methylquinoline are available for comparison. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline have π-electron systems that absorb UV or visible light, promoting electrons to higher energy orbitals. The resulting spectrum can be used to study the extent of conjugation and the effects of substituents.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the isoquinoline chromophore. The position and intensity of these bands are influenced by the amino and methyl substituents. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline.

Studies on related amino-substituted quinolines and isoquinolines have shown that the position of the amino group significantly affects the photophysical properties. chemrxiv.org For instance, the introduction of an amino group can lead to solvent-dependent fluorescence, a phenomenon known as solvatochromism. nih.gov The photophysical properties of similar heterocyclic systems are often investigated to understand their potential in applications like organic light-emitting diodes (OLEDs). nih.gov

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of synthesized compounds like this compound.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By selecting the appropriate column and mobile phase conditions, this compound can be isolated from reaction byproducts and starting materials. A UV detector is commonly used to monitor the elution of the compound from the column, and the retention time is a characteristic property under specific chromatographic conditions. The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. Methods for the HPLC analysis of related amino-substituted aromatic compounds have been well-established. researchgate.netmdpi.comwaters.com

Theoretical and Computational Chemistry Approaches in 4 Amino 1 Methylisoquinoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Amino-1-methylisoquinoline. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are employed to model its electronic structure and predict its reactivity. chemrxiv.org These calculations provide data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a critical indicator of chemical reactivity and kinetic stability.

Analysis of the electrostatic potential surface helps identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For isoquinoline (B145761) derivatives, the nitrogen atom in the ring and the exocyclic amino group are key sites of interaction. chemrxiv.orgresearchgate.net

Computational studies on substituted isoquinolines have shown that electron-donating groups, such as the amino group at the 4-position, can significantly influence the molecule's electronic properties and basicity. chemrxiv.org For instance, calculations have been used to predict the excited-state acidity constant (pKa*), a measure of photobasicity. Studies on related compounds show that an amino group at the 4-position of isoquinoline reduces its photobasicity compared to substitution at other positions. chemrxiv.org Such predictions are vital for applications in photochemistry and materials science. chemrxiv.orgrsc.org

| Compound | Substituent at Position 4 | Computational Method | Predicted Property | Predicted Value | Reference |

|---|---|---|---|---|---|

| 4-Amino-isoquinoline | Amino (-NH₂) | TD-DFT | Excited-State pKa | 8.06 | chemrxiv.org |

| 4-Methyl-isoquinoline | Methyl (-CH₃) | TD-DFT | Excited-State pKa | 9.23 | chemrxiv.org |

| 6-Chloro-1-methylisoquinoline | N/A (Related Compound) | DFT (B3LYP/6-311G**) | HOMO-LUMO Gap | ~4.2 eV |

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through rotation around its single bonds. libretexts.orgscribd.com For this compound, key rotations would occur around the C-N bond of the amino group and the C-C bond of the methyl group. These rotations determine the molecule's three-dimensional shape, which in turn affects its physical properties and biological activity.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. researchgate.net An MD simulation calculates the forces between atoms and uses them to numerically solve Newton's laws of motion, providing a trajectory that describes the positions and velocities of the atoms over time. researchgate.net This allows for the exploration of the conformational landscape of this compound, identifying stable low-energy conformers and the energy barriers between them. upenn.edufrontiersin.org

The general workflow for an MD simulation involves:

System Setup : The molecule is placed in a simulation box, often with an explicit solvent like water to mimic physiological conditions. frontiersin.orgbiorxiv.org

Energy Minimization : The initial geometry is optimized to remove any unfavorable steric clashes. plos.org

Equilibration : The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the molecule to relax into a representative conformational state. frontiersin.orgplos.org

Production Run : The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations. frontiersin.orgbiorxiv.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. csic.esd-nb.infonih.gov These models help in understanding how specific structural features contribute to the pharmacological effect, guiding the design of more potent and selective compounds. semanticscholar.org

For isoquinoline derivatives, SAR studies have provided critical insights. For example, in a closely related compound, 5-amino-4-methyl-1-isoquinolinecarbaldehyde thiosemicarbazone, the methyl group at the 4-position was introduced to sterically protect the adjacent 5-amino group from metabolic N-acetylation, a reaction that was found to inactivate the parent compound. core.ac.uk This demonstrates a clear relationship where the C4-methyl substituent preserves biological activity.

QSAR models take this a step further by creating mathematical equations that relate chemical descriptors to activity. nih.gov A typical QSAR workflow involves:

Data Collection : Assembling a dataset of compounds with known biological activities.

Descriptor Calculation : Computing numerical descriptors that represent various aspects of the molecular structure (e.g., topological, electronic, steric).

Model Development : Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model linking the descriptors to the activity. nih.gov

Validation : Rigorously testing the model's predictive power using internal and external validation sets. d-nb.infosemanticscholar.org

For aminoisoquinolines, studies have correlated pKa values with Hammett constants, demonstrating that the electronic effects of substituents on the benzene (B151609) ring influence the basicity of the heterocyclic nitrogen, which can be crucial for receptor binding. researchgate.net

| Compound Class | Structural Modification | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| 5-Amino-1-isoquinolinecarbaldehyde thiosemicarbazone | Addition of a methyl group at position 4 | Protected the 5-amino group from metabolic N-acetylation | Preservation of carcinostatic activity | core.ac.uk |

| Substituted 1-Aminoisoquinolines | Varying substituents on the benzene ring | Basicity (pKa) correlates with Hammett electronic constants | Reactivity and binding are predictable based on substituent electronics | researchgate.net |

| Isoquinoline-based Tau PET tracers | Exploration of fluorination positions | Identified potent and selective binders to aggregated tau protein | Guided optimization of neuroimaging agents | smolecule.com |

Computational Studies on Intermolecular Interactions (e.g., Adsorption Mechanisms)

Computational methods are extensively used to study how this compound interacts with other molecules or surfaces, which is particularly relevant for applications like corrosion inhibition. Research on the related compound 1-Methyl Isoquinoline has shown it to be an effective corrosion inhibitor for mild steel in acidic media. asrjetsjournal.orgresearchgate.net Computational studies help elucidate the mechanism of this inhibition, which typically involves the adsorption of the inhibitor molecule onto the metal surface. asrjetsjournal.orgaip.org

The adsorption process can be characterized by calculating thermodynamic and quantum chemical parameters. DFT calculations can determine the HOMO and LUMO energies of the inhibitor, which relate to its ability to donate or accept electrons to/from the metal's d-orbitals. The nature of the adsorption—physisorption (physical) or chemisorption (chemical)—can be inferred from the calculated free energy of adsorption (ΔG°ads). researchgate.net

Physisorption : Characterized by weaker electrostatic interactions (e.g., van der Waals forces) between the charged metal surface and the inhibitor molecule. It is often associated with ΔG°ads values around -20 kJ/mol or less negative.

Chemisorption : Involves stronger coordinate bond formation through electron sharing or donation from the inhibitor's heteroatoms (like nitrogen) to the vacant d-orbitals of the metal. It is associated with ΔG°ads values of -40 kJ/mol or more negative.

Studies on 1-Methyl Isoquinoline indicate a mixed adsorption mechanism, where it is physically adsorbed at lower concentrations and shows physicochemical behavior at higher concentrations. researchgate.net The positive enthalpy values suggest the adsorption is an endothermic process. researchgate.net The interactions are driven by the inhibitor's ability to form a protective film on the metal surface. researchgate.netaip.org The amino group in this compound would be expected to enhance this interaction through strong electrostatic and hydrogen bonding capabilities. cambridge.org

| Temperature (K) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Adsorption (ΔH°ads) (kJ/mol) | Entropy of Adsorption (ΔS°ads) (J/mol·K) | Free Energy of Adsorption (ΔG°ads) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| 303 | 73.4 | 32.0 | -126.0 | -6.1 | researchgate.net |

| 313 | -7.4 | researchgate.net | |||

| 323 | -8.6 | researchgate.net |

Applications and Exploration of 4 Amino 1 Methylisoquinoline Derivatives in Materials Science

Corrosion Inhibition Studies: Adsorption Models and Mechanistic Investigations

Derivatives of isoquinoline (B145761) are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. asrjetsjournal.orgjmaterenvironsci.comasrjetsjournal.orgresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive attack. jmaterenvironsci.commdpi.comresearchgate.net This adsorption process is influenced by the inhibitor's chemical structure, the nature of the metal surface, and the corrosive medium. asrjetsjournal.orgjmaterenvironsci.com

Adsorption Models:

The interaction between isoquinoline-based inhibitors and metal surfaces is often described using adsorption isotherms. imist.ma The Langmuir adsorption isotherm is frequently employed to model this phenomenon, suggesting the formation of a monolayer of the inhibitor on the metal surface. asrjetsjournal.orgjmaterenvironsci.comtandfonline.com This model assumes that the adsorption is a spontaneous process. imist.ma Other models, such as the Temkin and Flory-Huggins isotherms, are also used to analyze the adsorption behavior, especially on heterogeneous surfaces. imist.ma

Studies on 1-methylisoquinoline (B155361) have shown that its adsorption on mild steel in a hydrochloric acid medium follows the Langmuir model. asrjetsjournal.orgasrjetsjournal.org The adsorption can be a physical process (physisorption) at lower concentrations, involving weak van der Waals forces, and a combination of physical and chemical processes (physicochemical) at higher concentrations. asrjetsjournal.orgresearchgate.net

Mechanistic Investigations:

The mechanism of corrosion inhibition by isoquinoline derivatives involves the interaction of the molecule's heteroatoms (nitrogen) and π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. biointerfaceresearch.combohrium.com This interaction leads to the formation of a coordinate bond, facilitating the adsorption of the inhibitor onto the metal surface. biointerfaceresearch.com

In the case of 4-amino-1-methylisoquinoline, the presence of the amino group (-NH2) provides an additional site for adsorption. The lone pair of electrons on the nitrogen atom of the amino group can readily coordinate with metal ions, enhancing the inhibitor's adsorption and, consequently, its protective efficiency. j-cst.org

Quantum chemical studies, such as those using Density Functional Theory (DFT), provide further insight into the inhibition mechanism. jmaterenvironsci.comj-cst.orgmdpi.com These calculations help in understanding the relationship between the molecular structure of the inhibitor and its performance. j-cst.org Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy indicates a greater ability of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. mdpi.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors. asrjetsjournal.orgjmaterenvironsci.comtandfonline.com Potentiodynamic polarization studies often reveal that isoquinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comtandfonline.com

The table below summarizes the inhibition efficiency of some isoquinoline derivatives under different conditions.

| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) |

| 1-Methylisoquinoline | Mild Steel | 1 M HCl | 100-600 ppm | 303 | Increases with concentration |

| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel | 1.0 M HCl | 10⁻³ M | 303-333 | Decreases with increasing temperature |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | HCl | 500 ppm | 303 | 93.4 |

| 1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT) | Carbon Steel | 1 M HCl | 0.001 M | 303 | 94.5 |

Development of Luminescent Materials Based on Isoquinoline Scaffolds

The rigid, planar structure and conjugated π-system of the isoquinoline ring make it an excellent scaffold for the development of luminescent materials. rsc.orgacs.org These materials have potential applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. acs.orgnih.gov

The fluorescence properties of isoquinoline derivatives can be tuned by introducing different substituents onto the isoquinoline core. amerigoscientific.commdpi.com These substituents can alter the electronic properties of the molecule, affecting its absorption and emission wavelengths. amerigoscientific.com For instance, the introduction of an amino group at the 4-position can enhance the fluorescence quantum yield.

Recent research has focused on synthesizing novel isoquinoline derivatives and investigating their photophysical properties. acs.orgmdpi.com For example, dihydrothieno[2,3-c]isoquinoline derivatives have been synthesized and studied for their luminescent characteristics. acs.org Similarly, the synthesis of multi-ring fused imidazo[1,2-a]isoquinoline-based scaffolds has yielded fluorescent compounds with potential biological applications. nih.gov

The table below presents the photophysical data for some selected isoquinoline derivatives.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) |

| N-phenyl-N-(4-(quinolin-2-yl)phenyl)benzenamine (PQPBA) | - | - | 0.9290 (in solution), 20% (solid state) |

| tris(4-(quinolin-2-yl)phenyl)amine (TQPA) | - | - | 0.9160 (in solution), 17% (solid state) |

| 1-isoTQEN | Lower energy shift compared to TQEN | Lower energy shift compared to TQEN | Enhanced fluorescence intensity |

| 3-isoTQEN | Lower energy shift compared to TQEN | Lower energy shift compared to TQEN | Enhanced fluorescence intensity |

Polymeric and Advanced Materials Incorporating Isoquinoline Moieties

The incorporation of isoquinoline moieties into polymer chains can lead to the development of advanced materials with unique thermal, mechanical, and optical properties. google.comacs.org These polymers can find applications in high-performance plastics, specialty coatings, and electronic devices.

One approach to creating such materials is through the polymerization of monomers containing the isoquinoline unit. researchgate.net For example, isoquinoline derivatives can be used as toners and colorants for synthetic polymers like polyesters. google.com The resulting polymers can exhibit improved stability to heat and light. google.com

The catalyst used during the polymerization process can also influence the final properties of the polyimide material. researchgate.net For instance, the timing of the addition of an isoquinoline catalyst during the polymerization of a novel polyimide solution was found to affect the resulting structure, leading to either a thermoreversible gel or a dendritic crystal. researchgate.net

Furthermore, iron complexes with ligands containing isoquinoline moieties have been synthesized and utilized as catalysts in asymmetric oxidation reactions, which are important in the synthesis of natural products and recyclable polymeric materials. acs.org

Chromophores and Pigments Derived from Isoquinoline Architectures

The inherent chromophoric properties of the isoquinoline ring system make it a valuable building block for the synthesis of dyes and pigments. amerigoscientific.comrsc.org A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths in the visible spectrum. rsc.org

The color of isoquinoline-based dyes can be fine-tuned by modifying the molecular structure, such as by altering the extent of π-conjugation or by introducing various substituents. rsc.org This allows for the creation of a wide palette of colors. amerigoscientific.com

Isoquinoline derivatives have been explored for use as dyes in various applications. amerigoscientific.com For example, certain isoquinoline-containing compounds are known to be building blocks of natural pigments. mdpi.commdpi.com Ruthenium(II) complexes bearing isoquinoline chromophores have been developed as photosensitizers for applications in visible-light-driven hydrogen production, a key process in artificial photosynthesis. researchgate.net These dyes exhibit broad absorption spectra and enhanced molar absorptivities due to the extended π-conjugation provided by the isoquinoline moiety. researchgate.net

The stability of isoquinoline-based pigments to light, heat, and chemical degradation is a significant advantage, ensuring the longevity of the color in various applications. amerigoscientific.com

Mechanistic Insights into the Biological Activities of 4 Amino 1 Methylisoquinoline and Analogues

Enzymatic Inhibition Studies: Ribonucleoside Diphosphate (B83284) Reductase Modulation

A significant biological activity of isoquinoline (B145761) derivatives is the inhibition of ribonucleoside diphosphate reductase (RNR), a crucial enzyme for DNA synthesis. yeastgenome.org RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which is the rate-limiting step in producing the building blocks for DNA replication and repair. yeastgenome.org

Derivatives of 4-Amino-1-methylisoquinoline, particularly thiosemicarbazones, have demonstrated potent RNR inhibitory activity. For instance, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) is a powerful inhibitor of this enzyme. yeastgenome.orgvulcanchem.com The mechanism of inhibition by these α-(N)-heterocyclic carboxaldehyde thiosemicarbazones is believed to be a primary factor in their antineoplastic effects. acs.org While the primary target is RNR, some studies suggest that these compounds may also directly interact with DNA, causing single-strand breaks. acs.org The introduction of a methyl group at the 4-position of the isoquinoline ring, as seen in 4-methyl-5-amino IQ-1, can sterically hinder enzymatic modifications like acetylation, thereby preserving the compound's inhibitory potency. acs.org

| Compound/Derivative | Target Enzyme | Biological Effect |

| 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) | Ribonucleoside Diphosphate Reductase | Inhibition of DNA synthesis, antineoplastic activity. vulcanchem.com |

| 5-amino IQ-1 | Ribonucleoside Diphosphate Reductase | Tumor-inhibitory properties. acs.org |

Molecular Target Identification and Ligand-Receptor Interaction Analysis (e.g., Kinase Inhibition, FGFR/EGFR Interactions)

The isoquinoline scaffold is a common feature in many kinase inhibitors. Research has explored various substituted isoquinoline derivatives for their potential to inhibit protein kinases, which are key regulators of cellular processes.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive cancer development. frontiersin.orgoncotarget.com Several small-molecule inhibitors targeting FGFRs have been developed, some of which feature quinoline (B57606) or isoquinoline structures. For instance, AZD4547 is a selective inhibitor of FGFR 1, 2, and 3. asco.org While not this compound itself, the study of such compounds provides insight into how the broader isoquinoline class interacts with these receptors. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that leads to cell proliferation and survival. frontiersin.org

Similarly, the Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase implicated in cancer. Studies have shown that combining FGFR and EGFR inhibitors can be an effective strategy to overcome resistance to FGFR-targeted therapies. nih.gov This suggests a potential for dual-target inhibitors or combination therapies involving isoquinoline-based compounds. Some isoquinoline derivatives have been found to inhibit not only FGFR but also other tyrosine kinases like PDGFR, EGFR, and c-Src. medchemexpress.com The development of novel 4,6- and 5,7-disubstituted isoquinoline derivatives has led to the identification of potent inhibitors of Protein Kinase C ζ (PKCζ), demonstrating the versatility of the isoquinoline scaffold in targeting different kinases. acs.org

| Inhibitor Class/Compound | Target Kinase(s) | Mechanism of Action |

| AZD4547 | FGFR1, FGFR2, FGFR3 | Selective inhibition of FGFR kinase activity. asco.org |

| PD-161570 | FGFR1, PDGFR, EGFR, c-Src | ATP-competitive inhibition of tyrosine kinases. medchemexpress.com |

| Disubstituted Isoquinolines | Protein Kinase C ζ (PKCζ) | Inhibition of PKCζ, identified through fragment-merging strategy. acs.org |

Antimicrobial Action Mechanisms: Cellular and Molecular Pathways

Isoquinoline derivatives have shown promise as antimicrobial agents. Their mechanism of action often involves the disruption of bacterial cellular structures and processes.

One proposed mechanism is the alteration of bacterial cell morphology. rsc.org Certain thiazole-quinolinium derivatives, a related class of compounds, have been observed to cause bacterial cells to elongate, suggesting an interference with cell division. rsc.org This is thought to occur through the disruption of the dynamic assembly of the FtsZ protein into the Z-ring, a critical step in bacterial cytokinesis. rsc.org

The antimicrobial activity of these compounds is also linked to their ability to interact with and permeate bacterial membranes. Cationic amphipathic molecules, a category that can include certain aminoisoquinoline derivatives, are known to preferentially target the negatively charged membranes of microbes over the neutral membranes of eukaryotic cells. nih.govnih.gov This interaction can lead to membrane disruption and subsequent cell death. The specific substitutions on the isoquinoline ring, such as methyl groups, can enhance properties like solubility and membrane permeability, contributing to their antimicrobial efficacy. vulcanchem.com

Antineoplastic Modalities: Apoptosis Induction and Cell Cycle Deregulation at a Molecular Level

In addition to RNR inhibition, this compound analogues can exert their anticancer effects through the induction of apoptosis (programmed cell death) and deregulation of the cell cycle.

Apoptosis is a controlled process of cell self-destruction that can be triggered by various stimuli. bdbiosciences.com Quinazoline derivatives, which are structurally related to isoquinolines, have been shown to induce apoptosis in cancer cells. nih.gov This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, which in turn activates executioner caspases like caspase-7. nih.gov Some 4-aminoquinazoline derivatives have been found to induce apoptosis via the mitochondrial-dependent pathway. nih.gov

Cell cycle deregulation is another key antineoplastic mechanism. The cell cycle is a series of phases (G1, S, G2, M) that a cell goes through to divide. bdbiosciences.com Compounds can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, certain arylazo derivatives of isoquinoline have been shown to cause cell cycle arrest at the G2/M phase in human cancer cell lines. researchgate.net Similarly, some 4-aminoquinazoline derivatives can induce G1 phase arrest. nih.govnih.gov This arrest is often a consequence of inhibiting signaling pathways crucial for cell cycle progression, such as the PI3K/Akt pathway. nih.gov

| Compound Class | Molecular Effect | Cellular Outcome |

| Arylazo Isoquinoline Derivatives | Deregulation of apoptotic gene expression | G2/M cell cycle arrest, Apoptosis induction. researchgate.net |

| 4-Aminoquinazoline Derivatives | Activation of caspase pathway, Inhibition of PI3K/Akt pathway | Apoptosis induction, G1 cell cycle arrest. nih.govnih.gov |

Neuroprotective Mechanisms and Receptor Modulation

Isoquinoline alkaloids and their synthetic derivatives have been investigated for their neuroprotective properties. These compounds may offer therapeutic potential for neurodegenerative diseases like Parkinson's disease.

One of the key mechanisms is the modulation of inflammatory responses in the brain. Neuroinflammation is a contributing factor to the progression of many neurodegenerative diseases. nih.gov Isoquinoline alkaloids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways like the NF-κB pathway. mdpi.com

Furthermore, these compounds can protect neurons from oxidative stress and apoptosis. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous compound, has demonstrated neuroprotective activity. researchgate.net The mechanisms can involve reducing intracellular Ca2+ overload, mitigating oxidative damage, and activating autophagy. mdpi.com Some isoquinoline derivatives are also being explored for their ability to modulate specific receptors in the brain, which could contribute to their neuroprotective and other neuroactive effects. researchgate.net

General Structure-Biological Activity Correlations at a Molecular Level

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different chemical groups on the isoquinoline scaffold influence its interaction with biological targets.

For example, in the context of antiplasmodial (antimalarial) activity of 4-aminoquinolines, the substituent at the 7-position plays a crucial role. nih.gov Electron-withdrawing groups at this position can lower the pKa of the quinoline ring nitrogen, affecting the compound's accumulation in the parasite's acidic food vacuole. nih.gov The activity was found to be directly proportional to the compound's ability to inhibit β-hematin formation, which in turn correlates with the hematin-quinoline association constant and the electronic properties of the 7-substituent. nih.gov

In kinase inhibition, the specific substitution pattern on the isoquinoline ring determines the selectivity and potency against different kinases. acs.orgmdpi.com The methyl group at position 1 and the amino group at position 4 in the parent compound are key features. The methyl group can enhance lipophilicity and create steric interactions within a binding pocket, while the amino group can form crucial hydrogen bonds. vulcanchem.com Modifications at other positions on the ring system allow for the fine-tuning of these properties to optimize activity against a specific biological target. vulcanchem.com

Emerging Research Frontiers and Future Perspectives for 4 Amino 1 Methylisoquinoline Chemistry

Integration with Novel Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives, including 4-Amino-1-methylisoquinoline, is continually evolving with the development of more efficient and sustainable methods. beilstein-journals.orgnih.gov Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are being supplemented or replaced by modern techniques that offer better yields, milder reaction conditions, and greater functional group tolerance.

Recent advancements include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination, have become powerful tools for constructing the isoquinoline core and introducing the amino group at the C-4 position. frontiersin.org These methods provide a direct and versatile route to a wide range of substituted isoquinolines.

C-H Activation/Annulation Cascades: Rhodium(III)-catalyzed [4+2] annulation reactions represent a step-economical approach to synthesize 1-aminoisoquinoline (B73089) derivatives. nih.gov This strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of isoquinoline derivatives. acs.org For instance, a microwave-assisted, solvent-free method has been developed for the efficient formation of (E)-arylideneaminopyrroles, which are precursors to pyrrolo[2,3-c]isoquinolines. acs.org

One-Pot Multi-Component Reactions: These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which is both time and resource-efficient. nih.gov A notable example is the synthesis of imidazo[2,1-a]isoquinoline (B1217647) derivatives through a cascade cyclization and sulfenylation/selenation process. researchgate.net

A known synthetic route to this compound involves the reaction of 4-Bromo-1-methyl-isoquinoline with ammonium (B1175870) hydroxide (B78521) and copper(II) sulfate (B86663) at high temperatures, yielding the final product in good percentages. chemicalbook.com

Advanced Spectroscopic Probes for Molecular Interactions

The inherent fluorescence of the isoquinoline scaffold makes its derivatives, including this compound, promising candidates for the development of advanced spectroscopic probes. These probes are instrumental in studying molecular interactions within biological systems.

The photophysical properties of isoquinoline derivatives can be fine-tuned by introducing various substituents. For example, the amino group at the C-4 position can act as an electron-donating group, influencing the absorption and emission maxima of the molecule. This tunability allows for the design of fluorescent ligands with specific properties for targeting biological molecules like enzymes and receptors.

One area of application is in the development of fluorescent ligands for chemokine receptors, such as CXCR4. By conjugating an isoquinoline-based scaffold to a fluorophore like BODIPY, researchers can create probes to visualize and study receptor dynamics in living cells. nih.gov

Computational Design and Prediction of Novel Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods are being employed to design and predict the properties of novel analogues with enhanced biological activity or improved material characteristics.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. It is used to screen libraries of virtual compounds and identify those with the highest potential for biological activity. For instance, docking studies can guide modifications to the this compound scaffold to improve its binding affinity to a specific target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized analogues.

Density Functional Theory (DFT) Calculations: DFT is used to predict the electronic structure and properties of molecules. This information is valuable for understanding the reactivity of this compound and for designing new derivatives with desired photophysical or electronic properties for materials applications.

Expanding Applications in Advanced Functional Materials

The unique electronic and photophysical properties of isoquinoline derivatives make them attractive for applications in advanced functional materials. The this compound scaffold can be incorporated into various materials, including:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been investigated for their potential as light-emitting materials in OLEDs. By modifying the substituents on the isoquinoline core, the emission color and efficiency of the OLED can be tuned.

Sensors: The fluorescence of isoquinoline derivatives can be sensitive to the presence of specific ions or molecules. This property can be exploited to develop fluorescent chemosensors for environmental monitoring or biological imaging.

Lamellarin Analogues: Lamellarins are a class of marine alkaloids with a pyrrole[2,1-a]isoquinoline core that exhibit a wide range of biological activities. Synthetic strategies are being developed to create novel lamellarin analogues with enhanced therapeutic potential. mdpi.com

Unraveling Complex Biological Action Mechanisms

This compound and its derivatives have shown promise in a variety of therapeutic areas, including as anticancer, antiviral, and anti-inflammatory agents. frontiersin.org Understanding the precise mechanisms by which these compounds exert their biological effects is a key area of ongoing research.

Isoquinoline alkaloids are known to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids. nih.govrsc.org For example, some isoquinoline derivatives have been shown to inhibit the activity of enzymes like topoisomerase and protein kinases, which are crucial for cell growth and proliferation. mdpi.com

Future research will likely focus on:

Target Identification: Identifying the specific molecular targets of this compound and its analogues is crucial for understanding their mechanism of action and for designing more selective and potent drugs.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects on biological activity can provide valuable insights into the key structural features required for a particular therapeutic effect. uq.edu.au

In Vivo Studies: While in vitro studies provide valuable preliminary data, in vivo studies in animal models are necessary to confirm the therapeutic efficacy and to further elucidate the complex biological action mechanisms.

Q & A

Q. What are the established synthetic routes for 4-Amino-1-methylisoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The Friedländer reaction is a common method for synthesizing isoquinoline derivatives. For this compound, precursors like 2-(3,4-dihydroisoquinolin-1-yl)anilines can undergo cyclocondensation with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid). Key parameters include:

- Temperature : 80–120°C for 6–12 hours.

- Catalyst : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield optimization requires balancing stoichiometry and avoiding over-oxidation of the amino group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR identifies substituents via aromatic proton splitting patterns (δ 6.8–8.5 ppm). The methyl group at position 1 appears as a singlet (~δ 2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 158.1 [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups.

Cross-validation with HPLC purity analysis (>95%) is recommended to rule out byproducts .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH < 5) : Protonation of the amino group may lead to salt formation, enhancing solubility but risking decomposition via hydrolysis.

- Neutral/Basic Conditions (pH 7–9) : The compound is more stable, but prolonged exposure to basic media can deaminate the amino group.

Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can multi-step synthesis of this compound derivatives be optimized for substituent diversity?

Methodological Answer:

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during alkylation or acylation reactions.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 6 or 7. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC resolves structurally similar derivatives .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values compared to standard drugs.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 48–72 hour exposure, normalized to healthy cells (e.g., HEK293).

- Mechanistic Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II) to predict binding affinities .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and calculate activation energies for substitutions at position 4.

- Hammett Plots : Correlate σ values of substituents with reaction rates to identify electron-donating/withdrawing effects.

- Solvent Modeling : COSMO-RS simulations in solvents like DMSO or acetonitrile predict solubility and reaction feasibility .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).

- Meta-Analysis : Use PRISMA guidelines to systematically compare studies, focusing on variables like dosing schedules or endpoint measurements.

- Structure-Activity Relationship (SAR) : Cluster analogs by substituent patterns to isolate key functional groups driving activity discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。